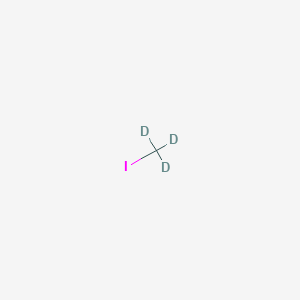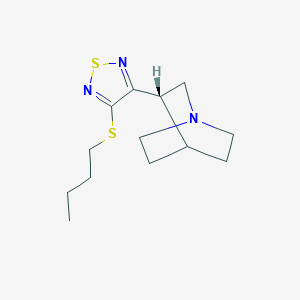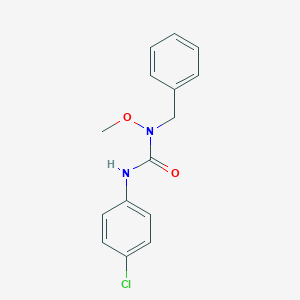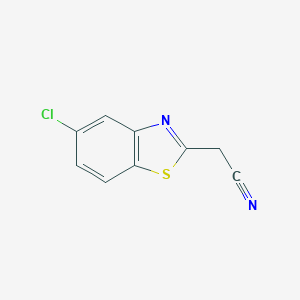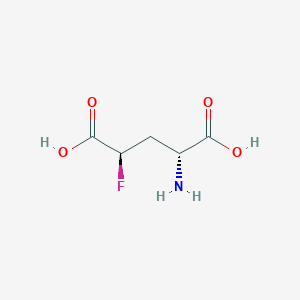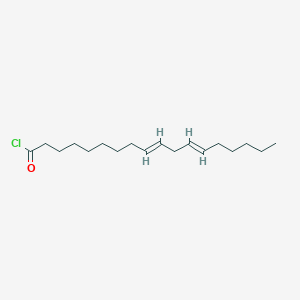
Linoleoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleoyl chloride, also known as 9,12-octadecadienoyl chloride, is an organic compound with the chemical formula C18H31ClO. It is a yellow to yellow-brown liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of fatty acyl derivatives .
Wissenschaftliche Forschungsanwendungen
Linoleoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of fatty acyl derivatives, which are important intermediates in the production of various chemicals.
Biology: It is used in the study of lipid metabolism and the synthesis of biologically active lipids.
Medicine: Linoleoyl chloride derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of coatings, resins, and other industrial chemicals
Safety and Hazards
Wirkmechanismus
Target of Action
Linoleoyl chloride is a reactive derivative of linoleic acid, a common polyunsaturated fatty acid predominantly found in vegetable oils . It is primarily used as a reagent for the synthesis of fatty acyl glyceric acids such as dilinoleoyl-D-glyceric acid . These fatty acyl glyceric acids are important components of lipids and play crucial roles in various biological processes.
Mode of Action
It is known that it reacts with other compounds to form fatty acyl glyceric acids . This reaction involves the replacement of the carboxyl group of linoleic acid with a chloride, making it an acyl chloride .
Biochemical Pathways
The biochemical pathways affected by linoleoyl chloride are largely related to lipid metabolism, given its role in the synthesis of fatty acyl glyceric acids . These acids are integral parts of various lipids and are involved in numerous metabolic pathways.
Result of Action
The primary result of linoleoyl chloride’s action is the formation of fatty acyl glyceric acids . These acids are key components of various lipids and play important roles in biological processes.
Action Environment
The action, efficacy, and stability of linoleoyl chloride can be influenced by various environmental factors. For instance, it should be stored in a closed container to avoid contact with oxygen and moisture, which could lead to its decomposition or further reaction . Moreover, it should be handled with care due to its reactive nature and potential to cause irritation .
Vorbereitungsmethoden
Linoleoyl chloride is typically synthesized by reacting linoleic acid with thionyl chloride or oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Linoleic acid+Thionyl chloride→Linoleoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Linoleoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, linoleoyl chloride hydrolyzes to form linoleic acid and hydrogen chloride.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are esters, amides, and carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Linoleoyl chloride is similar to other fatty acyl chlorides, such as oleoyl chloride and stearoyl chloride. its unique structure, with two double bonds in the fatty acid chain, imparts distinct chemical and physical properties. For example, linoleoyl chloride is more reactive than stearoyl chloride due to the presence of the double bonds, which can participate in additional chemical reactions .
Similar Compounds
- Oleoyl chloride
- Stearoyl chloride
- Palmitoyl chloride
Linoleoyl chloride’s unique reactivity and applications make it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
7459-33-8 |
|---|---|
Molekularformel |
C18H31ClO |
Molekulargewicht |
298.9 g/mol |
IUPAC-Name |
(9E,12E)-octadeca-9,12-dienoyl chloride |
InChI |
InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3/b7-6+,10-9+ |
InChI-Schlüssel |
FBWMYSQUTZRHAT-AVQMFFATSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)Cl |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)Cl |
| 7459-33-8 | |
Piktogramme |
Corrosive |
Synonyme |
(9Z,12Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-9,12-Octadecadienoyl Chloride; (Z,Z)-Octadeca-9,12-dienoyl Chloride; Linoleic Acid Chloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



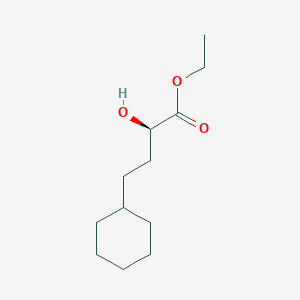

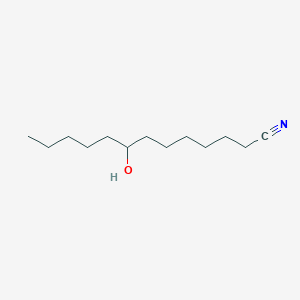


![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
